molecular formula C9H9FN2O B13287151 4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one

4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one

Cat. No.: B13287151
M. Wt: 180.18 g/mol
InChI Key: ZDNOYTCHIYTDAZ-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The resulting fluorinated pyridine can then be reacted with appropriate reagents to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification methods to ensure the compound is produced in sufficient quantities and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one is unique due to the combination of the fluorinated pyridine ring and the azetidinone ring. This structural feature imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

4-(5-fluoropyridin-2-yl)-3-methylazetidin-2-one

InChI

InChI=1S/C9H9FN2O/c1-5-8(12-9(5)13)7-3-2-6(10)4-11-7/h2-5,8H,1H3,(H,12,13)

InChI Key

ZDNOYTCHIYTDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=NC=C(C=C2)F

Origin of Product

United States

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